Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBMSSRNBMTDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Functional Groups: The hydroxymethyl and methyl groups are introduced through selective functionalization reactions. For instance, hydroxymethylation can be achieved using formaldehyde and a suitable reducing agent.
Esterification: The final step involves esterification of the carboxylate group with benzyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 5-(Carboxymethyl)-2-methylpiperidine-1-carboxylate.
Reduction: Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-methanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor-mediated signaling.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s key differentiating features are its 5-hydroxymethyl and 2-methyl groups. Below is a comparison with structurally related compounds from the evidence:
Key Observations :
- Substituent Effects: The hydroxymethyl group in the target compound increases polarity compared to amino () or Boc-protected amino () groups. This may enhance aqueous solubility but reduce lipid membrane permeability.
- Molecular Weight : The Boc-protected analog () has the highest molecular weight (348.44) due to the bulky tert-butoxycarbonyl group, whereas the target compound (249.31) is lighter and more compact.
Biological Activity
Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Structural Characteristics
This compound features a piperidine ring substituted with a hydroxymethyl group and a benzyl moiety. The molecular formula is with a molecular weight of 263.34 g/mol. This unique structure contributes to its ability to interact with various biological targets, influencing its pharmacological profile.
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The hydroxymethyl and ester groups enhance binding affinity and specificity. Preliminary studies suggest that the compound may modulate enzyme activity or receptor-mediated signaling pathways, potentially influencing neurotransmitter systems associated with neurological disorders.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.
- Antiviral Effects : Preliminary investigations suggest that it may possess antiviral properties, warranting further exploration.
- Neuroprotective Effects : Evaluated for neuroprotective capabilities, particularly in models of neurodegenerative diseases.
- Antiproliferative Activity : Research indicates that it may inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzyl (2S,5S)-5-(aminomethyl)-2-methylpiperidine-1-carboxylate | Contains an aminomethyl group | Antimicrobial properties |
| Benzyl (2S,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate | Different stereochemistry at 5-position | Potential analgesic effects |
| Benzyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate | Contains an amino group | Antimicrobial properties |
Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Neuroprotective Effects
In neurodegenerative disease models, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. The compound's ability to modulate signaling pathways involved in apoptosis was assessed through various assays.
Antiproliferative Activity
In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines. For example, IC50 values for human breast cancer cell lines ranged from 19.9 to 75.3 µM, indicating potential efficacy in cancer treatment .
Q & A
Q. Table 1: Synthetic Route Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reagent | Benzyl chloroformate | Regioselective carboxylation |
| Base | Triethylamine | Neutralizes HCl, 80% yield |
| Solvent | Dichloromethane (DCM) | High solubility, low byproducts |
| Purification | Column chromatography | ≥95% purity |
What analytical techniques are recommended for confirming the structural integrity of this compound?
Basic Research Question
Structural confirmation requires multi-modal analysis:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., hydroxymethyl at C5, methyl at C2). Look for characteristic peaks: benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine CH2 groups (δ 1.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 278.17 for C15H20NO3+) .
- Infrared (IR) Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) stretches .
How does the position of the hydroxymethyl group on the piperidine ring influence the compound's reactivity and biological activity?
Advanced Research Question
The hydroxymethyl group’s position affects steric and electronic properties:
- Steric Effects : A C5 hydroxymethyl group (vs. C4 in analogs) reduces steric hindrance, enhancing nucleophilic reactivity at the carboxylate .
- Hydrogen Bonding : The C5 hydroxymethyl group can form intramolecular H-bonds, stabilizing specific conformations critical for binding biological targets (e.g., enzymes) .
- Biological Activity : Analog studies show that substituent position modulates interactions with receptors. For example, C5-substituted piperidines exhibit higher affinity for CNS targets compared to C4 analogs .
What strategies can resolve contradictions in reported yields from different synthetic routes for this compound?
Advanced Research Question
Contradictory yields often stem from unoptimized variables:
- Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation and optimize reaction times .
- Byproduct Analysis : Characterize impurities via LC-MS to identify competing pathways (e.g., over-alkylation or hydrolysis) .
- Scale-Up Adjustments : Pilot reactions at small scale (1–5 mmol) to test solvent purity, inert atmosphere (N2/Ar), and stirring efficiency, which impact reproducibility .
Q. Table 2: Common Yield Discrepancies and Solutions
| Issue | Cause | Mitigation Strategy |
|---|---|---|
| Low yield (<50%) | Incomplete carboxylation | Increase reagent stoichiometry |
| High impurity | Side reactions (e.g., hydrolysis) | Use anhydrous solvents, inert gas |
| Variable stereochemistry | Racemization during synthesis | Lower reaction temperature |
What safety protocols are critical when handling this compound given limited toxicological data?
Basic Research Question
Adopt precautionary measures based on structurally similar compounds:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
- Storage : Keep in airtight containers under nitrogen, away from oxidizers, at –20°C for long-term stability .
How can researchers determine the compound's stability under various pH and temperature conditions?
Advanced Research Question
Stability studies should mimic physiological and storage conditions:
- Accelerated Degradation Tests : Incubate the compound at pH 1–12 (37°C) and monitor degradation via HPLC over 72 hours. Piperidine rings are prone to hydrolysis under acidic conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at ≤–20°C if thermal degradation occurs above 40°C .
- Light Sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products under UVA/UVB light .
What are the challenges in resolving the stereochemistry of this compound, and what methods are effective?
Advanced Research Question
Stereochemical resolution requires:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) to separate enantiomers. Retention times can confirm stereopurity .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models to assign R/S configurations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
